molecular formula C15H19NO4 B13507735 Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate

Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate

Cat. No.: B13507735
M. Wt: 277.31 g/mol
InChI Key: YEFSHCNERMYUST-UHFFFAOYSA-N
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Description

Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a benzyl group, a carbamate group, and a propargyl ether moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate involves its ability to undergo Click Chemistry reactions, forming stable triazole linkages. This property makes it useful in the development of bioconjugates and molecular probes. The propargyl group reacts with azides to form triazoles, which are stable and bioorthogonal .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate is unique due to its combination of a benzyl group, a carbamate group, and a propargyl ether moiety. This combination allows it to participate in a wide range of chemical reactions, making it versatile for various scientific applications.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

benzyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate

InChI

InChI=1S/C15H19NO4/c1-2-9-18-11-12-19-10-8-16-15(17)20-13-14-6-4-3-5-7-14/h1,3-7H,8-13H2,(H,16,17)

InChI Key

YEFSHCNERMYUST-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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